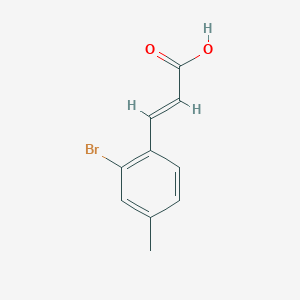

(2E)-3-(2-bromo-4-methylphenyl)acrylic acid

Overview

Description

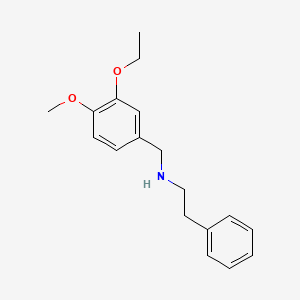

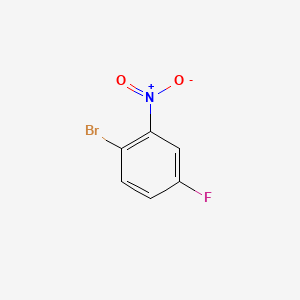

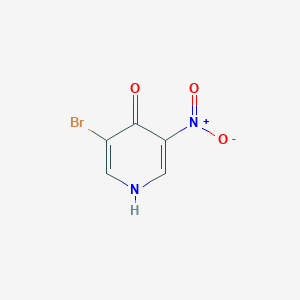

The compound "(2E)-3-(2-bromo-4-methylphenyl)acrylic acid" is a derivative of acrylic acid, which is a well-known building block in organic synthesis. Acrylic acid derivatives are characterized by the presence of a vinyl group adjacent to a carboxylic acid functionality. The specific compound contains a bromo substituent and a methyl group on the phenyl ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related acrylic acid derivatives has been explored in various studies. For instance, the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids has been used to produce diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are valuable for further chemical transformations . Although not directly related to the target compound, this method demonstrates the potential for bromine introduction into acrylic acid derivatives. Additionally, α-bromoacrylic acids have been utilized as C1 insertion units in palladium-catalyzed reactions to construct complex molecular frameworks, indicating the versatility of brominated acrylic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can significantly affect their physical and chemical properties. For example, NMR spectral data have shown that certain (E)-α-phenyl-β-acrylic acids prefer the s-trans conformation, which could be relevant to the target compound's conformational preferences . Moreover, the crystal and molecular structure of similar compounds have been determined using X-ray diffraction, revealing the importance of molecular geometry in the crystallization process .

Chemical Reactions Analysis

Acrylic acid derivatives participate in a variety of chemical reactions. The presence of a bromo substituent in the target compound suggests potential reactivity in substitution and elimination reactions. For instance, the bromination of esters of 3-(5-nitro-2-thienyl) acrylic acid has been achieved, leading to the formation of 2-bromo-3-(5-nitro-2-thienyl) acrylic acid esters . This indicates that brominated acrylic acids can undergo further functionalization. Additionally, the reactivity of α-bromoacrylic acids in decarboxylative annulation reactions has been documented, which could be extrapolated to the synthesis of complex molecules from the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid can be inferred from studies on similar compounds. The crystallization behavior, solubility, and stability are influenced by the molecular structure, as seen in the separation and characterization of E and Z isomers of related compounds . The presence of hydrogen bonding and C-H…π interactions in the crystal lattice of an (E)-methyl acrylic acid derivative highlights the potential for intermolecular interactions in the solid state of the target compound . Furthermore, the electronic effects of the bromo and methyl substituents on the phenyl ring are likely to affect the compound's acidity, reactivity, and overall chemical behavior.

Scientific Research Applications

Polymer Stabilization

- Thermal Stabilization of Butadiene Polymers : Acrylate derivatives like 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate are effective stabilizers for thermal degradation of butadiene type polymers, especially under oxygen-free atmospheres (Yachigo et al., 1988).

Solar Cell Applications

- Organic Sensitizers for Solar Cells : Novel organic sensitizers, including cyanoacrylic acid derivatives, have shown high efficiency in solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit significant photon to current conversion efficiency (Kim et al., 2006).

Optoelectronic Properties

- Optoelectronic and Thermodynamic Properties : The cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a key dye in DSSCs, has been studied for its structural, optoelectronic, and thermodynamic properties, indicating potential in nonlinear optical materials (Fonkem et al., 2019).

Antibacterial Activities

- Synthesis of Antimicrobials : Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, including 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters, were synthesized and exhibited antibacterial activities against various bacteria (Kimura et al., 1962).

Polymer Chemistry

- Radical Polymerization and Copolymerization : Methyl 2-(acyloxymethyl)acrylates, including 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters, demonstrate faster homopolymerization than methyl methacrylate (MMA), indicating their potential in polymer chemistry (Kobatake et al., 1995).

Hydrogel Modification

- Hydrogel Functional Modification : Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showed increased swelling and potential for medical applications (Aly & El-Mohdy, 2015).

Chemical Synthesis

- Preparation of α-Methylene-γ-Lactones : 2-(Bromomethyl)acrylic acid reacts with carbonyl compounds in the presence of indium powder to afford α-methylene-γ-lactones, useful in chemical synthesis (Choudhury et al., 1998).

Nanoparticle Formation

- AIE-Active Polymer Nanoparticles : Acrylate monomers with aggregation-induced emission characteristics form stable nanoparticles and show potential as fluorescence sensors for nitroaromatic explosives (Zhou et al., 2014).

Corrosion Inhibition

- Inhibition of Copper Corrosion : Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide exhibit effective corrosion inhibition for copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVBNEMTZQOKCD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225083 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-bromo-4-methylphenyl)acrylic acid | |

CAS RN |

66192-29-8 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66192-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)

![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)